ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate
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Overview
Description
Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an ethoxy group and a hydroxy group attached to a butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Butanoic acid+Ethanol→Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate+Water
Common catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl (2E)-2-[ethoxy(carbonyl)methylidene]butanoate.
Reduction: Formation of ethyl (2E)-2-[ethoxy(hydroxy)methyl]butanol.
Substitution: Formation of ethyl (2E)-2-[substituted(hydroxy)methylidene]butanoate.
Scientific Research Applications
Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert specific biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Propyl ethanoate: Used in the fragrance industry for its pleasant smell.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other esters.
Properties
Molecular Formula |
C9H16O4 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate |
InChI |
InChI=1S/C9H16O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h10H,4-6H2,1-3H3/b8-7+ |
InChI Key |
JBRFPUOICIFMPU-BQYQJAHWSA-N |
Isomeric SMILES |
CC/C(=C(/O)\OCC)/C(=O)OCC |
Canonical SMILES |
CCC(=C(O)OCC)C(=O)OCC |
Origin of Product |
United States |
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